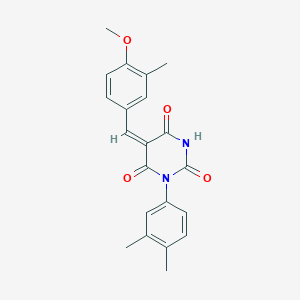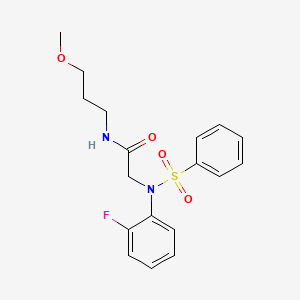![molecular formula C14H19NO2 B4998907 N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It is commonly referred to as '4-EPN' and is known for its potential applications in scientific research.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide has potential applications in scientific research, especially in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. The compound has been used to study the role of glycine receptors in various physiological and pathological conditions, including pain, anxiety, and schizophrenia.
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide acts as a competitive antagonist of the glycine receptor. It binds to the receptor at the strychnine-binding site, thereby blocking the action of glycine. This leads to a decrease in the excitability of neurons, which can have various physiological and pathological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions. However, some of the commonly reported effects include a decrease in the amplitude and frequency of synaptic currents, a decrease in the sensitivity of neurons to excitatory stimuli, and a decrease in the activity of inhibitory interneurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its specificity for the glycine receptor. This allows researchers to selectively study the role of glycine receptors in various physiological and pathological conditions. However, one of the limitations of using the compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in scientific research. Some of these include:
1. Studying the role of glycine receptors in the regulation of pain and anxiety.
2. Developing new drugs that target the glycine receptor for the treatment of various neurological disorders.
3. Investigating the potential use of this compound as a tool for studying the structure and function of the glycine receptor.
4. Exploring the potential use of the compound in the development of new therapies for schizophrenia and other psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It acts as a selective antagonist of the glycine receptor and has been used to study the role of glycine receptors in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has some limitations, including potential toxicity. Nonetheless, there are several future directions for the use of this compound in scientific research, which can lead to new insights into the structure and function of the glycine receptor and the development of new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 4-ethoxyphenethylamine with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-13-8-6-11(7-9-13)10(2)15-14(16)12-4-5-12/h6-10,12H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOROGBIKSJXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)
![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)